molecular formula C21H25N3O2S B4062581 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

Cat. No. B4062581
M. Wt: 383.5 g/mol
InChI Key: XMKFKLMPKQWQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide” is a complex organic molecule. It contains several functional groups, including a cyano group (-CN), a thio group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, thio, and acetamide groups would likely have a significant impact on the overall structure of the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to the presence of its various functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the thio group could participate in reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the cyano group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

Research on acetaminophen (paracetamol), a widely recognized analgesic, reveals its interaction with enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS). These interactions could lead to the production of reactive oxygen species (ROS) and affect various biological processes, including oxidative stress and enzyme activity modulation (Trettin et al., 2014). Understanding these interactions is crucial for developing drugs with minimized adverse effects and optimized therapeutic efficacy.

Pharmacogenetics and Individual Variability

The polymorphic expression of enzymes like UGT1A9 significantly affects the metabolism of drugs such as acetaminophen. This variability can influence drug efficacy and safety, highlighting the importance of considering genetic factors in drug development and personalized medicine (Linakis et al., 2018). Research in this area aims to better understand how genetic differences among individuals can impact the metabolism of therapeutic compounds, potentially leading to more personalized and effective treatments.

Analytical Techniques in Drug Metabolism

High-resolution liquid chromatography and other analytical methods are used to study the metabolism of drugs, identifying various metabolites in physiological fluids. These techniques provide insights into the metabolic pathways of drugs and their metabolites, which is essential for understanding pharmacokinetics, optimizing drug formulations, and assessing potential toxicities (Mrochek et al., 1974). The development and application of advanced analytical techniques are critical for the comprehensive evaluation of drug metabolism and the identification of metabolites relevant to drug efficacy and safety.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action might involve interacting with certain proteins or enzymes in the body .

properties

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-14-7-5-6-10-16(14)17-11-19(25)24-21(18(17)12-22)27-13-20(26)23-15-8-3-2-4-9-15/h5-7,10,15,17H,2-4,8-9,11,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKFKLMPKQWQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 2
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

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